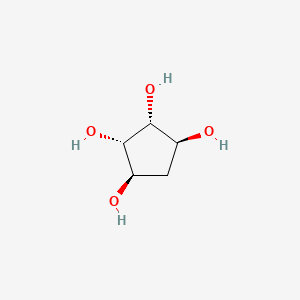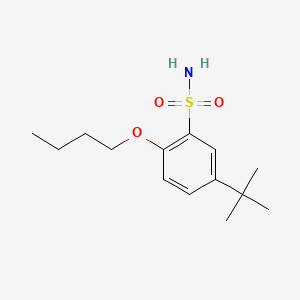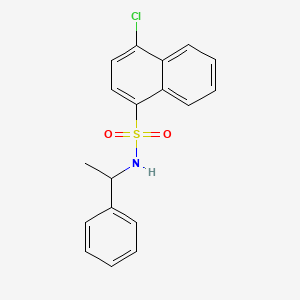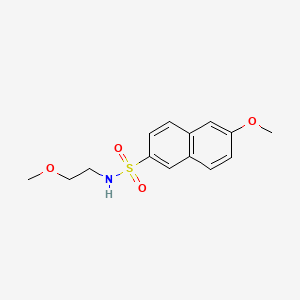
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol is a stereoisomer of cyclopentane tetrol, a compound characterized by a cyclopentane ring with four hydroxyl groups attached to it. This compound is notable for its chirality, meaning it has non-superimposable mirror images, which can significantly influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of the hydroxyl groups. One common method starts with cyclopentadiene, which undergoes a series of reactions including epoxidation and subsequent ring-opening to introduce the hydroxyl groups in the desired configuration .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and yield, as well as purification techniques such as crystallization or chromatography to isolate the desired stereoisomer .
化学反応の分析
Types of Reactions
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use reagents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentane with fewer hydroxyl groups .
科学的研究の応用
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s chirality makes it useful in studying enzyme-substrate interactions and other biochemical processes.
作用機序
The mechanism by which (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol exerts its effects depends on its interactions with other molecules. Its hydroxyl groups can form hydrogen bonds, influencing its reactivity and interactions with enzymes or other biological targets. The specific pathways involved can vary depending on the context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other stereoisomers of cyclopentane tetrol, such as (1R,2R,3R,4R)-cyclopentane-1,2,3,4-tetrol and (1S,2S,3S,4S)-cyclopentane-1,2,3,4-tetrol .
Uniqueness
What sets (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol apart is its specific spatial arrangement of hydroxyl groups, which can lead to unique chemical and biological properties. This makes it particularly valuable in applications where chirality plays a crucial role, such as in the synthesis of chiral drugs or the study of enzyme interactions .
特性
CAS番号 |
14003-71-5 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
0 |
同義語 |
1α,2β,3β,4α-Cyclopentatetrol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)


